Simetride-Containing Kyorin AP2 Demonstrates Superior Clinical Efficacy vs. Placebo in Dental Pain
In a double-blind clinical study of 174 patients with dental region diseases, the Simetride-containing combination product Kyorin AP2 (Simetride + Anhydrous Caffeine, 40:1 ratio) demonstrated a statistically significant and clinically meaningful higher effective rate compared to placebo [1].
| Evidence Dimension | Overall clinical effective rate for pain relief |
|---|---|
| Target Compound Data | 90.2% |
| Comparator Or Baseline | Placebo: 61.9% |
| Quantified Difference | 28.3 percentage points absolute increase |
| Conditions | Double-blind study, 132 cases treated with Kyorin AP2, 42 cases with placebo; dental pain |
Why This Matters
This head-to-head placebo-controlled trial provides the primary quantitative evidence for the analgesic efficacy of the Simetride-caffeine combination, a key differentiator for procurement decisions where clinical validation is required.
- [1] Wada H. Clinical Evaluation of Analgesic Kyorin AP2 in Dental Field. Kyushu Dental Society. 1974. View Source
